QWF Peptide

Description

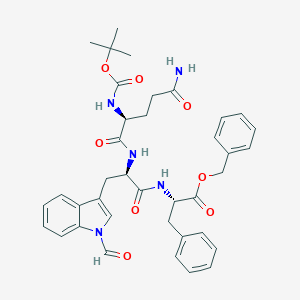

Structure

2D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZOHFAASQHWER-YPKYBTACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155075 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126088-82-2 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

QWF Peptide: A Technical Guide to its Mechanism of Action as a Dual Antagonist of NK-1R and MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide QWF has emerged as a significant pharmacological tool due to its dual antagonistic activity against two key receptors involved in neuroinflammation and allergic responses: the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2). This technical guide provides an in-depth overview of the mechanism of action of the QWF peptide, detailing its molecular interactions, downstream signaling pathways, and its effects in both in vitro and in vivo models. The information is compiled from various scientific sources to support further research and drug development endeavors.

Introduction

Substance P, a neuropeptide of the tachykinin family, is a potent mediator of pain transmission, inflammation, and smooth muscle contraction through its high-affinity binding to the NK-1R.[1][2] Independently, MRGPRX2 has been identified as a key receptor on mast cells responsible for IgE-independent degranulation in response to a variety of stimuli, including certain neuropeptides like SP and various drugs, leading to pseudo-allergic reactions.[3] The this compound, a synthetic tripeptide, has been demonstrated to effectively antagonize both of these receptors, positioning it as a valuable tool for dissecting the distinct and overlapping roles of NK-1R and MRGPRX2 in physiological and pathological processes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₃N₅O₈ | [4] |

| Molecular Weight | 697.78 g/mol | [4] |

| Sequence | Gln-D-Trp(Formyl)-Phe | [4] |

| Modifications | N-terminal Boc, Phe-OBzl | [4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Dual Antagonism

The this compound exerts its biological effects by competitively inhibiting the binding of endogenous ligands to both the NK-1R and MRGPRX2.

Antagonism of the Neurokinin-1 Receptor (NK-1R)

QWF acts as a potent antagonist of the NK-1R, thereby blocking the downstream signaling cascade initiated by Substance P. The binding of SP to NK-1R typically activates G-proteins Gq and Gs, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation, inflammation, and smooth muscle contraction. By blocking SP binding, QWF effectively inhibits these cellular responses.

Antagonism of the Mas-Related G-Protein Coupled Receptor X2 (MRGPRX2)

QWF also functions as an antagonist of MRGPRX2, a receptor primarily expressed on mast cells. Various secretagogues, including SP and compound 48/80, activate MRGPRX2, leading to mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase. The activation of MRGPRX2 involves Gαi and Gαq signaling pathways, resulting in the activation of Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. This culminates in an increase in intracellular calcium levels, a critical step for the fusion of granular membranes with the plasma membrane and subsequent degranulation. QWF inhibits the binding of these agonists to MRGPRX2, thereby preventing mast cell activation.

Quantitative Data

The inhibitory activity of the this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as an antagonist.

| Target | Agonist | Assay | IC50 Value | Reference |

| NK-1R | Substance P | Substance P-induced contraction of guinea pig trachea | 4.7 µM | [1] |

| NK-1R | Substance P | Antagonism of Substance P | 0.09 µM | [1] |

| MRGPRX2 | Substance P | Inhibition of SP binding | - | [4][5] |

| MRGPRX2 | Compound 48/80 | Inhibition of MRGPRX2 activation | - | [4][5] |

Note: Specific IC50 values for MRGPRX2 antagonism by QWF are not consistently reported in the initial search results, though its inhibitory action is well-documented.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of the this compound.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Cell Line: Human mast cell line LAD2.[6][7]

Protocol:

-

Cell Culture: Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).

-

Cell Preparation: Wash LAD2 cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) at a concentration of 1x10⁵ cells/well in a 96-well plate.[7]

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 10-30 minutes at 37°C.

-

Agonist Stimulation: Add the agonist (e.g., Substance P or Compound 48/80) to the wells and incubate for 30-40 minutes at 37°C to induce degranulation.[7]

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: Lyse the remaining cell pellet with a detergent (e.g., 0.1-1% Triton X-100) to determine the total cellular β-hexosaminidase content.[6][7]

-

Enzymatic Reaction: In a separate 96-well plate, mix the supernatant and lysate samples with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.[6][8] Incubate for 60-90 minutes at 37°C.[6][8]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine).[8]

-

Data Acquisition: Measure the absorbance of the resulting yellow product at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 6. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. abmgood.com [abmgood.com]

An In-depth Technical Guide to QWF Peptide's Antagonism of Substance P

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide QWF, chemically identified as Boc-Gln-D-Trp(Formyl)-Phe-OBzl, has emerged as a significant antagonist of Substance P (SP). Its mechanism of action extends beyond the classical neurokinin-1 receptor (NK1R), encompassing the Mas-related G protein-coupled receptor X2 (MRGPRX2). This dual antagonism positions QWF as a valuable tool for investigating the multifaceted roles of Substance P in neurogenic inflammation, pain, itch, and pseudo-allergic reactions. This technical guide provides a comprehensive overview of the QWF peptide, including its antagonistic properties, the signaling pathways it modulates, and detailed protocols for its experimental evaluation.

Introduction

Substance P, an undecapeptide neurotransmitter of the tachykinin family, is a potent mediator of pain and inflammation. Its biological effects are primarily transduced through the G protein-coupled receptor (GPCR), NK1R. However, emerging research has revealed that Substance P also activates MRGPRX2, a receptor predominantly expressed on mast cells and sensory neurons, contributing to non-histaminergic itch and IgE-independent mast cell degranulation.[1][2][3]

The this compound has been identified as a competitive antagonist of Substance P at both NK1R and MRGPRX2.[1] This dual-target profile makes it a unique pharmacological tool to dissect the relative contributions of these two receptors in various physiological and pathological processes.

Quantitative Data on this compound Antagonism

The antagonistic potency of the this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing a comparative overview of its activity at different receptors and in different functional readouts.

| Assay Type | Receptor Target | Agonist | IC50 Value | Reference |

| Substance P Antagonism | Not Specified | Substance P | 90 µM | [2][4] |

| Substance P Antagonism | Not Specified | Substance P | 0.09 µM | [5][6] |

| SP-induced Contraction | Guinea Pig Trachea | Substance P | 4.7 µM | [5][6] |

| Mast Cell Degranulation | MRGPRX2 | Substance P | ~10 µM (estimated from graphical data) | [1] |

| Mast Cell Degranulation | MRGPRX2 | Compound 48/80 | ~10 µM (estimated from graphical data) | [1] |

| Mast Cell Degranulation | MRGPRX2 | Atracurium | ~10 µM (estimated from graphical data) | [1] |

| Mast Cell Degranulation | MRGPRX2 | Ciprofloxacin | ~10 µM (estimated from graphical data) | [1] |

Signaling Pathways

Substance P elicits its effects by activating distinct downstream signaling cascades upon binding to NK1R and MRGPRX2. QWF competitively inhibits the initial step of these pathways: the binding of Substance P to its receptors.

Substance P/NK1R Signaling Pathway

The binding of Substance P to the NK1R, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.

Substance P/MRGPRX2 Signaling Pathway

MRGPRX2 activation by Substance P also primarily signals through Gq/11 proteins, leading to PLC activation and subsequent increases in intracellular calcium.[8] Additionally, MRGPRX2 signaling can involve Gi proteins, which inhibit adenylyl cyclase, and the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[2][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of the this compound.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of QWF for the NK1R or MRGPRX2 by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Tyr⁸-Substance P) typically at or below its Kd.

-

A range of concentrations of unlabeled this compound.

-

Cell membrane preparation.

-

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of QWF to determine the IC50 value (the concentration of QWF that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of QWF to inhibit Substance P-induced increases in intracellular calcium concentration ([Ca²⁺]i).

Protocol:

-

Cell Preparation:

-

Plate cells expressing NK1R or MRGPRX2 (e.g., HEK293, CHO, or LAD2 cells) in a 96-well black, clear-bottom plate and culture overnight.[1]

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[1]

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.[1]

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of Substance P (typically the EC80) and immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm). For Fluo-4, record emission at ~525 nm following excitation at ~488 nm.

-

-

Data Analysis:

-

The change in fluorescence intensity or the ratio of emissions at the two wavelengths (for Fura-2) is proportional to the change in [Ca²⁺]i.

-

Plot the peak fluorescence response against the log concentration of QWF to determine the IC50 value.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the ability of QWF to inhibit Substance P-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.[1][7][11][12][13]

Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Wash the mast cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).

-

Aliquot the cell suspension into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes at 37°C.[1]

-

Stimulate degranulation by adding a fixed concentration of Substance P and incubate for 30 minutes at 37°C.[1][12]

-

-

Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate to pellet the cells.

-

Transfer an aliquot of the supernatant to a new plate.

-

To determine total β-hexosaminidase content, lyse a separate aliquot of cells with a detergent (e.g., 0.1% Triton X-100).

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatants and lysates.[1][11]

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding a high pH stop buffer (e.g., sodium carbonate).

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition: (% Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100).

-

Plot the percentage of inhibition of Substance P-induced release against the log concentration of QWF to determine the IC50 value.

-

In Vivo Scratching Behavior Model

This behavioral assay assesses the ability of QWF to inhibit Substance P-induced itch-related scratching in mice.[3][14][15][16][17]

Protocol:

-

Animal Acclimatization:

-

House mice (e.g., C57BL/6 or ICR) individually in observation chambers and allow them to acclimate for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Administer QWF via a suitable route (e.g., intradermal, intraperitoneal, or subcutaneous injection) at various doses.

-

After a predetermined pre-treatment time, administer an intradermal injection of Substance P into a site known to elicit scratching behavior (e.g., the nape of the neck or the cheek).[3][15]

-

-

Behavioral Observation:

-

Immediately after the Substance P injection, record the behavior of the mice for a defined period (e.g., 30-60 minutes).

-

A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending when the paw is returned to the floor or brought to the mouth for licking.

-

-

Data Analysis:

-

Compare the number of scratches in the QWF-treated groups to the vehicle-treated control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of QWF.

-

Conclusion

The this compound is a potent dual antagonist of the NK1 and MRGPRX2 receptors, making it an invaluable research tool for elucidating the complex roles of Substance P in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize QWF in their investigations into neurogenic inflammation, pain, itch, and related disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into therapeutic applications.

References

- 1. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. misterx95.myds.me [misterx95.myds.me]

- 15. Role of substance P on histamine H(3) antagonist-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Interaction of QWF Peptide with MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in inflammatory responses, host defense, and adverse drug reactions. The tripeptide QWF (Gln-D-Trp-Phe) has been identified as an antagonist of MRGPRX2, showing potential for therapeutic intervention in conditions driven by mast cell degranulation. This technical guide provides a comprehensive overview of the binding affinity, experimental protocols to assess its activity, and the signaling pathways involved in the interaction between the QWF peptide and the MRGPRX2 receptor.

Quantitative Data on this compound and MRGPRX2 Interaction

| Parameter | Value | Description | Reference |

| IC50 | 90 μM | The concentration of QWF that inhibits 50% of the response induced by Substance P. | [3] |

Note: The IC50 value reflects the functional potency of QWF in a competitive environment with Substance P and is an indirect measure of its binding affinity.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between the this compound and the MRGPRX2 receptor.

Competitive Binding Assay (ELISA-based)

This protocol is designed to demonstrate the competitive nature of QWF's antagonism of Substance P binding to MRGPRX2 expressed in a heterologous system.

Objective: To quantify the inhibition of Substance P binding to MRGPRX2 by the this compound.

Materials:

-

HEK293 cells stably expressing human MRGPRX2 (HEK293-MRGPRX2)

-

HEK293 cells (negative control)

-

Substance P (SP)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

ELISA plates

-

Primary antibody against Substance P

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Cell Preparation: Culture HEK293-MRGPRX2 and control HEK293 cells to confluency.

-

Binding Inhibition:

-

In separate tubes, incubate a suspension of HEK293-MRGPRX2 cells with 1 µM Substance P.

-

In another set of tubes, pre-incubate HEK293-MRGPRX2 cells with 100 µM QWF for 10 minutes at room temperature, followed by the addition of 1 µM Substance P for 1 hour.[1]

-

Include a control with non-transfected HEK293 cells and Substance P.

-

-

ELISA:

-

Coat ELISA plate wells with the cell suspensions from the binding inhibition step.

-

Wash the wells with PBS.

-

Add the primary antibody against Substance P and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add TMB substrate and allow color to develop.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm. A significant decrease in absorbance in the wells with QWF pre-incubation compared to those with Substance P alone indicates competitive inhibition.[1]

Calcium Mobilization Assay

This assay measures the ability of QWF to inhibit MRGPRX2-mediated intracellular calcium release, a key step in the receptor's activation pathway.

Objective: To assess the inhibitory effect of QWF on agonist-induced calcium flux in MRGPRX2-expressing cells.

Materials:

-

HEK293 cells stably expressing human MRGPRX2 or a human mast cell line (e.g., LAD2)

-

MRGPRX2 agonists (e.g., Substance P, Compound 48/80)

-

This compound

-

Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-8 AM, Calcium 6)[4]

-

HEPES-buffered saline or other suitable buffer

-

Fluorescence plate reader with an injection system or a fluorescence microscope

Procedure:

-

Cell Loading:

-

Plate the MRGPRX2-expressing cells in a 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM at 6 µM) by incubating for 1.5 hours at 37°C.[4]

-

-

Inhibition:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of QWF for a designated period (e.g., 10-30 minutes).

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Initiate fluorescence reading to establish a baseline.

-

Inject an MRGPRX2 agonist (e.g., Substance P) and continue to record the fluorescence intensity over time (typically 120 seconds).[4]

-

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Compare the calcium response in QWF-treated cells to untreated controls to determine the inhibitory effect of QWF.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This functional assay quantifies the extent of mast cell degranulation, a primary physiological outcome of MRGPRX2 activation, and the inhibitory effect of QWF.

Objective: To measure the inhibition of MRGPRX2-mediated mast cell degranulation by QWF.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells

-

MRGPRX2 agonists (e.g., Substance P, Compound 48/80)

-

This compound

-

Tyrode's buffer or HEPES buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

-

Citrate buffer

-

Glycine buffer (stop solution)

-

Triton X-100 (for cell lysis)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Treatment:

-

Sample Collection:

-

Centrifuge the plates to pellet the cells.

-

Collect the supernatant, which contains the released β-hexosaminidase.

-

-

Enzyme Assay:

-

In a new 96-well plate, add the collected supernatant to wells containing the PNAG substrate in citrate buffer.

-

To determine the total β-hexosaminidase content, lyse the cell pellets with Triton X-100 and add the lysate to separate wells with the PNAG substrate.[6]

-

Incubate the plate for 90 minutes at 37°C.[7]

-

-

Data Analysis:

-

Stop the reaction by adding glycine buffer.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.[5]

-

Signaling Pathways and Visualizations

Activation of MRGPRX2 by agonists like Substance P initiates a cascade of intracellular events. The this compound, as a competitive antagonist, prevents the initiation of this signaling cascade.

MRGPRX2 Activation and Downstream Signaling

Upon agonist binding, MRGPRX2 couples to both Gαq and Gαi proteins.[8] This dual coupling leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[9] This calcium signal is a critical trigger for mast cell degranulation.

Simultaneously, the activation of G proteins and subsequent signaling events can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, and the activation of the PI3K/Akt pathway.[9][10] These pathways are involved in the de novo synthesis and release of various inflammatory mediators.

Recent studies also suggest the involvement of the Lysyl-tRNA synthetase (LysRS) and Microphthalmia-associated Transcription Factor (MITF) pathway in MRGPRX2 signaling, which can be induced by various MRGPRX2 ligands.[11]

Caption: MRGPRX2 signaling cascade upon agonist binding and its inhibition by the this compound.

Experimental Workflow for Assessing QWF Antagonism

The following diagram illustrates a typical experimental workflow for characterizing the antagonistic properties of the this compound on MRGPRX2.

Caption: A generalized workflow for evaluating the antagonistic activity of QWF on MRGPRX2.

Conclusion

The this compound serves as a valuable tool for studying the physiological and pathological roles of the MRGPRX2 receptor. Its ability to competitively antagonize Substance P-induced activation provides a mechanism to probe the consequences of MRGPRX2 signaling blockade. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the QWF-MRGPRX2 interaction in mast cell-mediated diseases. Further research to determine the direct binding kinetics of QWF to MRGPRX2 would provide a more complete understanding of its pharmacological profile.

References

- 1. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 4. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmgood.com [abmgood.com]

- 8. researchgate.net [researchgate.net]

- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

An In-depth Technical Guide to the Biological Functions of QWF Peptide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The QWF peptide, a synthetic tripeptide, has emerged as a significant research tool for investigating the intricate signaling pathways involved in neurogenic inflammation, itch, and pseudo-allergic reactions. Primarily characterized as a potent antagonist of Substance P (SP), its more nuanced role as an inhibitor of the Mas-related G-protein coupled receptor X2 (MRGPRX2) has garnered considerable attention. This guide provides a comprehensive overview of the biological functions of the this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to this compound

The this compound is a modified tripeptide with the sequence Gln-Trp-Phe.[1][2] It was initially designed as a Substance P antagonist and has since been instrumental in deconvoluting the roles of SP and its receptors in various physiological and pathophysiological processes.[1][2] Its ability to also block the action of other secretagogues on mast cells has highlighted its utility in studying IgE-independent degranulation and the functions of MRGPRX2.[1][3]

Mechanism of Action: Dual Antagonism

The primary mechanism of action of the this compound is the competitive antagonism of two key receptors:

-

Neurokinin-1 Receptor (NK-1R): As a Substance P antagonist, this compound competes with SP for binding to its high-affinity receptor, NK-1R. This inhibition blocks the downstream signaling cascades typically initiated by SP, which are involved in pain transmission, inflammation, and smooth muscle contraction.[4][5]

-

Mas-related G-protein Coupled Receptor X2 (MRGPRX2): this compound also effectively inhibits the binding of SP and other basic secretagogues, such as compound 48/80, to MRGPRX2.[1][3] This receptor is predominantly expressed on mast cells and sensory neurons and is a key player in mediating IgE-independent mast cell degranulation, leading to the release of histamine and other inflammatory mediators that contribute to itch and pseudo-allergic drug reactions.[6]

Quantitative Data Summary

The inhibitory potency of the this compound has been quantified in various in vitro and in vivo assays. The following table summarizes the key IC50 values reported in the literature.

| Target/Assay | Agonist | Species/System | IC50 Value | Reference(s) |

| Substance P Antagonism | Substance P | General | 90 µM | [1][2][7] |

| Substance P Antagonism | Substance P | N/A | 0.09 µM | [4][5] |

| SP-induced contraction | Substance P | Isolated guinea pig trachea strips | 4.7 µM | [4][5] |

| MRGPRX2 Activation | Compound 48/80 | Human MRGPRX2 | See publications | [3][8] |

| MrgprB2 Activation | Compound 48/80 | Mouse MrgprB2 | See publications | [3][8] |

| MrgprA1 Activation | Compound 48/80 | Mouse MrgprA1 | See publications | [3][8] |

Signaling Pathways

The this compound exerts its biological effects by inhibiting the signaling cascades initiated by the activation of NK-1R and MRGPRX2. The primary focus of recent research has been on the MRGPRX2 pathway due to its role in mast cell-mediated immediate hypersensitivity.

Activation of MRGPRX2 by agonists like Substance P or compound 48/80 leads to the coupling of both Gq and Gi family G-proteins.[9][10] This dual activation triggers a downstream cascade involving:

-

Gq Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, a critical step for mast cell degranulation.[2][11]

-

Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway also contributes to the activation of downstream effectors like mitogen-activated protein kinases (MAPKs).[2]

The concerted action of these pathways culminates in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from mast cell granules and the de novo synthesis of pro-inflammatory lipids.[2]

Below is a diagram illustrating the MRGPRX2 signaling pathway and the inhibitory action of the this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of the this compound.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

-

Tyrode's buffer (or similar physiological buffer)

-

This compound solution (in appropriate solvent, e.g., DMSO)

-

Mast cell secretagogue (e.g., Substance P, Compound 48/80)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (substrate)

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture and Preparation: Culture mast cells according to standard protocols. On the day of the experiment, wash the cells and resuspend them in Tyrode's buffer at a concentration of 1-5 x 10^5 cells/mL.[12]

-

Pre-incubation with this compound: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (solvent only).

-

Stimulation: Add the mast cell secretagogue (e.g., Compound 48/80 at a final concentration of 1-10 µg/mL) to the wells and incubate for 30-60 minutes at 37°C.[12] Include a negative control (buffer only) and a positive control for maximal release (e.g., 0.1% Triton X-100).

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

-

Enzymatic Reaction: Add a portion of the supernatant to a new 96-well plate containing the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.[1]

-

Termination and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the maximal release control after subtracting the background absorbance from the negative control.

In Vivo Pruritogen-Induced Scratching Behavior in Mice

This protocol assesses the in vivo efficacy of this compound in reducing itch-related scratching behavior induced by pruritogens like Compound 48/80.

Materials:

-

Male C57BL/6 or ICR mice (8-10 weeks old)

-

This compound solution (for injection)

-

Compound 48/80 solution (for injection)

-

Saline solution

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatization: Acclimate the mice to the observation chambers for at least 30-60 minutes before the experiment.[13]

-

Administration of this compound: Administer the this compound solution via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at the desired dose. Include a vehicle control group.

-

Induction of Itch: After a predetermined pre-treatment time (e.g., 30 minutes), induce itch by intradermal injection of Compound 48/80 (e.g., 50 µg in 20-50 µL of saline) into the rostral back or nape of the neck of the mice.[13][14]

-

Observation and Recording: Immediately after the injection of the pruritogen, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches between the this compound-treated group and the vehicle control group.

Conclusion

The this compound is a valuable pharmacological tool for dissecting the roles of Substance P, NK-1R, and MRGPRX2 in health and disease. Its dual antagonistic activity allows for the specific investigation of IgE-independent mast cell activation and neurogenic inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the this compound in their studies and to explore the therapeutic potential of targeting these pathways.

References

- 1. abmgood.com [abmgood.com]

- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 7. QWF | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 8. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [repository.upenn.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]

- 14. Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Animal Models of the QWF Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide QWF, chemically identified as Boc-Gln-D-Trp(Formyl)-Phe-OBzl, has emerged as a significant research tool for investigating pruritus (itch) and inflammatory responses. Functioning as a dual antagonist, QWF targets both the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4][5][6][7] MRGPRX2 is a key receptor on mast cells responsible for non-IgE-mediated degranulation in response to various secretagogues, including SP and the compound 48/80.[1][2][3][5][6] In murine models, the orthologs of MRGPRX2 are MrgprB2 (on mast cells) and MrgprA1 (on sensory neurons).[2][5][6] This guide provides a comprehensive overview of the in vivo animal models used to characterize the activity of the QWF peptide, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of agonists like Substance P and compound 48/80 to their respective receptors, NK-1R and MRGPRX2/MrgprB2/MrgprA1.[2][3][5][6] This antagonism effectively blocks downstream signaling cascades that lead to mast cell degranulation, sensory neuron activation, and the subsequent physiological responses of itch and inflammation.

In Vivo Animal Models: Pruritus (Itch)

The primary in vivo application of the this compound has been in murine models of acute itch, where it has demonstrated significant efficacy in reducing scratching behavior. These models are crucial for screening and characterizing potential anti-pruritic therapeutics.

Compound 48/80-Induced Itch Model in Mice

This is a widely used model to induce acute itch through the activation of mast cells. Compound 48/80 is a potent secretagogue that directly activates MRGPRX2 and its mouse orthologs, leading to mast cell degranulation and the release of histamine and other pruritic mediators.[2][5][6]

Experimental Protocol:

-

Animal Model: Typically, male C57BL/6 mice are used.

-

Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced behaviors.

-

Test Substance Administration:

-

This compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline.

-

Compound 48/80 is dissolved in saline.

-

A solution containing both QWF and Compound 48/80 is prepared for co-injection.

-

-

Route of Administration: Intradermal (i.d.) injection into the rostral back (nape of the neck) or the cheek is common.[5][8]

-

Behavioral Observation: Immediately following injection, individual mice are placed in an observation chamber. The number of scratching bouts directed towards the injection site with the hind paws is counted for a defined period, typically 30 minutes.[8] A bout of scratching is defined as one or more rapid back-and-forth motions of the hind limb.

-

Data Analysis: The total number of scratches is compared between the control group (vehicle + Compound 48/80) and the experimental group (QWF + Compound 48/80). Statistical significance is determined using appropriate tests, such as an unpaired Student's t-test.[5][6][7]

Quantitative Data:

| Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference |

| Vehicle + Compound 48/80 | 45 ± 5 | - | Azimi et al., 2016 |

| QWF (500 µM) + Compound 48/80 | 15 ± 3 | ~67% | Azimi et al., 2016 |

Substance P-Induced Itch Model in Mice

Substance P is an endogenous neuropeptide that plays a crucial role in pain and itch signaling. It activates both NK-1R and MRGPRX2.[2][3][5][6]

Experimental Protocol:

The protocol is similar to the Compound 48/80 model, with Substance P used as the pruritogen.

-

Test Substance Administration: QWF and Substance P are co-injected intradermally.

-

Animal Models: This model can be used in wild-type mice as well as in knockout strains, such as NK-1R knockout mice, to dissect the specific contribution of MRGPRs to itch signaling.[5]

Quantitative Data:

| Animal Model | Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference |

| Wild-Type Mice | Vehicle + Substance P | 50 ± 6 | - | Azimi et al., 2016 |

| Wild-Type Mice | QWF (500 µM) + Substance P | 20 ± 4 | ~60% | Azimi et al., 2016 |

| NK-1R Knockout Mice | Vehicle + Substance P | 48 ± 5 | - | Azimi et al., 2016 |

| NK-1R Knockout Mice | QWF (500 µM) + Substance P | 18 ± 3 | ~63% | Azimi et al., 2016 |

Lithocholic Acid-Induced Itch Model in Mice

Lithocholic acid (LCA), a secondary bile acid, has been shown to induce itch, and its effects can be mediated through MRGPRs.[8]

Experimental Protocol:

-

Animal Model: Male ICR mice are typically used.

-

Test Substance Administration: QWF and LCA are co-administered via intradermal injection into the cheek.[8]

-

Behavioral Observation: Scratching behavior is recorded for 30 minutes post-injection.[8]

Quantitative Data:

| Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference | |---|---|---|---|---| | Vehicle + LCA (50 µg) | ~35 ± 5 | - | Song and Shim, 2021 | | QWF (500 µM) + LCA (50 µg) | ~15 ± 4 | ~57% (in responder mice) | Song and Shim, 2021 |

In Vitro Corroboration: Mast Cell Degranulation Assay

To complement the in vivo findings, the effect of QWF on mast cell degranulation is often assessed in vitro using a β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released upon degranulation.

Experimental Protocol:

-

Cell Line: Human mast cell lines, such as LAD2, are commonly used.[5]

-

Procedure:

-

Mast cells are incubated with varying concentrations of QWF.

-

Degranulation is induced by adding an agonist (e.g., Substance P, Compound 48/80).

-

The supernatant is collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

The enzymatic reaction is stopped, and the absorbance is measured to quantify the amount of released β-hexosaminidase.

-

The percentage of degranulation is calculated relative to the total β-hexosaminidase content of the cells (lysed cells).

-

Quantitative Data:

| Agonist | QWF Concentration | Percent Inhibition of Degranulation | Reference |

| Substance P | 100 µM | > 80% | Azimi et al., 2016 |

| Compound 48/80 | 100 µM | ~70% | Azimi et al., 2016 |

Signaling Pathways

The inhibitory action of the this compound in these in vivo models can be understood through its modulation of the MRGPRX2 signaling pathway.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by agonists such as Substance P or Compound 48/80 initiates a cascade of intracellular events. This G-protein coupled receptor primarily signals through Gαq and Gαi proteins.

Caption: MRGPRX2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo Itch Model

The logical flow of an in vivo experiment to test the efficacy of the this compound is outlined below.

Caption: Experimental Workflow for this compound in a Mouse Itch Model.

Conclusion

The this compound is a valuable pharmacological tool for the in vivo study of itch and mast cell-mediated inflammatory processes. The animal models described in this guide, particularly the Compound 48/80 and Substance P-induced itch models in mice, provide robust and reproducible systems for evaluating the antagonistic activity of QWF at MRGPRX2 and NK-1R. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting these pathways. The use of these standardized models will facilitate the comparison of data across different studies and accelerate the discovery of novel treatments for pruritic and inflammatory disorders.

References

- 1. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The MRGPRX2-substance P pathway regulates mast cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucare-network.com [ucare-network.com]

- 5. scispace.com [scispace.com]

- 6. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]

- 7. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]

- 8. Lithocholic Acid Activates Mas-Related G Protein-Coupled Receptors, Contributing to Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of QWF Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the QWF Peptide, a modified tripeptide with significant antagonistic activity against the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the neurokinin-1 (NK-1) receptor. This document details the quantitative bioactivity, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.

Introduction

The this compound, chemically described as {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}, is a synthetic tripeptide that has emerged as a potent antagonist of Substance P (SP) activity.[1][2] Its unique chemical modifications contribute to its stability and biological function. The peptide's dual antagonism of both the MRGPRX2 and NK-1 receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential lead compound for the development of therapeutics targeting neurogenic inflammation, pain, and allergic reactions.[2][3]

Physicochemical and Biological Properties

The fundamental characteristics of the this compound are summarized below.

| Property | Value | Reference |

| Sequence | {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl} | [1] |

| Molecular Formula | C38H43N5O8 | [1] |

| Molecular Weight | 697.78 g/mol | [1] |

| Purity | ≥90% | [1] |

| Solubility | Soluble to 10 mg/ml in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Quantitative Bioactivity Data

The biological activity of the this compound has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data.

| Assay | Description | IC50 Value | Reference |

| Substance P Antagonism | Inhibition of Substance P binding to its receptor. | 90 µM | [1][2] |

| SP-Induced Contraction | Antagonism of the Substance P-induced contraction of isolated guinea pig trachea strips. | 4.7 µM | |

| MRGPRX2 Activation | Inhibition of MRGPRX2 activation by compound 48/80. | Not specified | [4] |

| Mast Cell Degranulation | Inhibition of SP-induced IgE-independent degranulation of mast cells. | Not specified | [1][2] |

| Itch Response | Inhibition of compound 48/80-induced scratching in mice. | Not specified | [4] |

Synthesis and Experimental Protocols

Synthesis of this compound

The this compound, {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}, is synthesized using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. The following is a representative protocol.

Materials:

-

Fmoc-Phe-Wang resin

-

Boc-D-Trp(For)-OH

-

Boc-Gln(Trt)-OH

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Piperidine

-

Benzyl bromide

-

Scavengers (e.g., triisopropylsilane, water)

Protocol:

-

Resin Preparation: Swell Fmoc-Phe-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from Phenylalanine.

-

First Amino Acid Coupling: Activate Boc-D-Trp(For)-OH with HBTU and DIPEA in DMF and couple it to the deprotected Phenylalanine on the resin.

-

Second Amino Acid Coupling: Repeat the deprotection and coupling steps with Boc-Gln(Trt)-OH.

-

N-terminal Boc Protection: Ensure the final Gln residue is Boc-protected.

-

C-terminal Benzylation: After synthesis, cleave the peptide from the resin while simultaneously benzylating the C-terminus of Phenylalanine using a solution containing TFA, DCM, and benzyl bromide.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the peptide from the solid support and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Protocols

This protocol determines the IC50 value of this compound for the Substance P receptor (NK-1 receptor).

Materials:

-

HEK293 cells expressing the human NK-1 receptor

-

[³H]-Substance P (radioligand)

-

This compound

-

Unlabeled Substance P

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)

-

Scintillation fluid and counter

Protocol:

-

Cell Preparation: Culture and harvest HEK293-NK1R cells. Prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add the cell membrane suspension to each well.

-

Competition: Add increasing concentrations of this compound to the wells. For control wells, add binding buffer (total binding) or a high concentration of unlabeled Substance P (non-specific binding).

-

Radioligand Addition: Add a constant concentration of [³H]-Substance P to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay measures the ability of this compound to inhibit Substance P-induced smooth muscle contraction.

Materials:

-

Male guinea pig

-

Krebs-Henseleit solution

-

Substance P

-

This compound

-

Organ bath system with isometric force transducers

Protocol:

-

Tissue Preparation: Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

-

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined time (e.g., 20 minutes).

-

Agonist Challenge: Add a submaximal concentration of Substance P to induce contraction and record the isometric tension.

-

Data Analysis: Measure the peak contractile response to Substance P in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition and determine the IC50 value.

This assay quantifies the inhibitory effect of this compound on mast cell degranulation.

Materials:

-

Human mast cell line (e.g., LAD2)

-

Substance P

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)

-

Triton X-100

-

Microplate reader

Protocol:

-

Cell Culture: Culture LAD2 cells to the desired density.

-

Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulation: Add Substance P to stimulate degranulation and incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

-

Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to measure the total β-hexosaminidase content.

-

Enzymatic Reaction: Incubate the supernatant and cell lysate with the pNAG substrate.

-

Reaction Termination: Stop the reaction with the stop solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. Determine the inhibitory effect of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by antagonizing the MRGPRX2 and NK-1 receptors. The following diagrams illustrate the signaling pathways modulated by this compound.

Inhibition of MRGPRX2 Signaling

Substance P and other secretagogues activate MRGPRX2, leading to Gαq and Gαi protein activation, subsequent calcium mobilization, and mast cell degranulation. This compound blocks this activation, thereby inhibiting downstream inflammatory responses.

Inhibition of NK-1 Receptor Signaling

Substance P is the endogenous ligand for the NK-1 receptor, and its binding initiates signaling cascades involved in pain transmission, inflammation, and cell proliferation. This compound competitively inhibits this binding, thereby attenuating these downstream effects.

Conclusion

The this compound is a well-characterized synthetic tripeptide that serves as a dual antagonist for the MRGPRX2 and NK-1 receptors. Its ability to inhibit the signaling pathways associated with these receptors highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics for a range of inflammatory and pain-related disorders. This guide provides a comprehensive summary of the current knowledge on this compound, offering researchers the foundational information required for its synthesis, characterization, and application in further studies.

References

The QWF Peptide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The QWF peptide, a modified tripeptide, has emerged as a significant pharmacological tool due to its potent antagonist activity against the neurokinin-1 receptor (NK-1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of the this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts in areas such as inflammation, pain, and pseudo-allergic reactions.

Chemical Structure and Physicochemical Properties

The this compound is a synthetic tripeptide with the sequence Gln-Trp-Phe. To enhance its stability and activity, it incorporates specific chemical modifications. The N-terminus of Glutamine (Gln) is protected by a tert-Butyloxycarbonyl (Boc) group, the Tryptophan (Trp) is in the D-isomeric form and its indole nitrogen is formylated, and the C-terminus of Phenylalanine (Phe) is esterified as a benzyl ester (OBzl).

The systematic name for the this compound is (S)-Benzyl 2-((R)-1-((S)-2-(tert-butoxycarbonylamino)-4-carbamoylbutanamido)-3-(1-formyl-1H-indol-3-yl)propanamido)-3-phenylpropanoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | Boc-Gln-D-Trp(For)-Phe-OBzl | [1][2] |

| Molecular Formula | C₃₈H₄₃N₅O₈ | [1][2] |

| Molecular Weight | 697.78 g/mol | [1][2] |

| CAS Number | 126088-82-2 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥90% (typically analyzed by HPLC) | [1][2] |

| Solubility | Soluble in DMSO (up to 10 mg/mL) | [1][2] |

| Storage | Store at -20°C for long-term stability | [1] |

Biological Activity and Mechanism of Action

The this compound exhibits a dual antagonist effect, targeting both the neurokinin-1 receptor (NK-1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[3]

Antagonism of Substance P and the NK-1 Receptor

Substance P (SP) is a neuropeptide involved in pain transmission and inflammation. It exerts its effects primarily through the NK-1R. The this compound acts as a competitive antagonist of Substance P at the NK-1R, with a reported IC₅₀ of 0.09 µM.[1] By blocking the binding of Substance P to its receptor, QWF can inhibit downstream signaling pathways associated with nociception and neurogenic inflammation.

Inhibition of MRGPRX2 and Mast Cell Degranulation

MRGPRX2 is a receptor primarily expressed on mast cells and is implicated in IgE-independent pseudo-allergic reactions.[3] It can be activated by various secretagogues, including Substance P and the synthetic compound 48/80. The this compound effectively inhibits the activation of human MRGPRX2 and its murine orthologs, MrgprB2 and MrgprA1.[3] This inhibition prevents the degranulation of mast cells, a process that releases inflammatory mediators such as histamine and β-hexosaminidase.[3][4] In vivo studies have demonstrated that QWF can significantly reduce scratching behavior in mice induced by compound 48/80, a model for pruritus (itch).[3][5]

MRGPRX2 Signaling Pathway

The activation of MRGPRX2 initiates a cascade of intracellular events. Upon agonist binding, MRGPRX2 couples to G proteins, primarily Gαi and Gαq, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for mast cell degranulation.[7] Concurrently, MRGPRX2 activation can also engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as downstream signaling, including the activation of the ERK1/2 pathway.[3][8] The this compound, by blocking the initial receptor activation, prevents the initiation of these downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3)

-

Cell culture medium (e.g., StemPro-34 for LAD2)

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, 1.3 mM MgCl₂, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

-

Substance P or Compound 48/80 (stimulant)

-

This compound

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

-

Triton X-100 (0.1% in Tyrode's buffer) for cell lysis

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight.

-

Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

-

Inhibitor Pre-incubation: Add this compound at various concentrations to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (Tyrode's buffer with the same concentration of DMSO used to dissolve QWF).

-

Stimulation: Add the stimulant (e.g., Substance P at a final concentration of 1-10 µM, or Compound 48/80 at 10 µg/mL) to the wells and incubate for 30 minutes at 37°C. Include a negative control (no stimulant) and a positive control (stimulant without QWF).

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well and transfer to a new 96-well plate.

-

Cell Lysis: To the remaining cell pellets, add 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This represents the total enzyme content.

-

Enzyme Reaction: Add the PNAG substrate solution to both the supernatant and the cell lysate plates. Incubate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

In Vivo Scratching Behavior Model

This model assesses the pruritic (itch) response in mice following intradermal injection of a pruritogen and the inhibitory effect of antagonists.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Compound 48/80 or Substance P solution (for injection)

-

This compound solution (for co-injection)

-

Saline solution (vehicle control)

-

Video recording equipment

-

Observation chambers

Procedure:

-

Acclimatization: House the mice individually for at least 3 days before the experiment for acclimatization to the housing conditions.

-

Habituation: On the day of the experiment, place the mice in the observation chambers for at least 30 minutes for habituation.

-

Injections: Intradermally inject a 20-50 µL volume of the test solution into the rostral back (nape of the neck) or cheek of the mouse. The test groups would include:

-

Vehicle control (saline)

-

Pruritogen (e.g., 50 µg of Compound 48/80)

-

Pruritogen + this compound (co-injected at a specified dose)

-

-

Observation and Recording: Immediately after the injection, start video recording the mice for a period of 30-60 minutes.

-

Behavioral Scoring: A blinded observer should analyze the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.

-

Data Analysis: Compare the number of scratching bouts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

3D Culture of Human Lung Alveolar Type 2 (hAT2) Cells

The this compound can be used as part of a small molecule cocktail to support the 3D culture of primary human lung alveolar type 2 (hAT2) cells.[2]

Materials:

-

Primary human lung tissue

-

Digestion enzymes (e.g., dispase, DNase I)

-

Growth factor-reduced Matrigel or similar basement membrane extract

-

Alveolar epithelial cell medium (DMEM/F12 supplemented with growth factors, e.g., KGF, and other small molecules)

-

This compound

-

Other small molecules for the culture cocktail (e.g., CHIR99021, SB431542, Y-27632)

-

Transwell inserts or 48-well plates

Procedure:

-

Isolation of hAT2 Cells: Isolate primary hAT2 cells from human lung tissue using established enzymatic digestion and cell sorting protocols (e.g., sorting for HTII-280 positive cells).

-

Embedding in Matrigel: Resuspend the isolated hAT2 cells in a 1:1 mixture of alveolar epithelial cell medium and growth factor-reduced Matrigel.

-

Plating: Plate the cell-Matrigel suspension as droplets in a 48-well plate or in Transwell inserts. Allow the Matrigel to solidify at 37°C.

-

Culture: Overlay the Matrigel domes with alveolar epithelial cell medium supplemented with the small molecule cocktail, including the this compound. The ROCK inhibitor Y-27632 is typically included for the first 48 hours to improve cell survival.

-

Maintenance: Change the medium every 2-3 days.

-

Organoid Formation: Over several weeks, the hAT2 cells will proliferate and self-organize into 3D alveolar-like organoids.

-

Analysis: The organoids can be analyzed by immunofluorescence for alveolar cell markers (e.g., pro-SFTPC for AT2 cells, AQP5 for AT1 cells) or used for functional assays.

Conclusion

The this compound is a valuable research tool with well-defined chemical and biological properties. Its dual antagonism of the NK-1R and MRGPRX2 makes it particularly useful for investigating the roles of Substance P and mast cell activation in various physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to facilitate the use of the this compound in studies related to inflammation, pain, and pseudo-allergic reactions, and to support the development of novel therapeutic strategies targeting these pathways.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. dornsife.usc.edu [dornsife.usc.edu]

- 3. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting degranulation via hexosaminidase assay [protocols.io]

- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 7. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS No. 126088-82-2: The Tripeptide Antagonist QWF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 126088-82-2 is a synthetic tripeptide known as QWF. It is a notable antagonist of both Substance P (SP) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This dual antagonism positions QWF as a valuable research tool for investigating the physiological and pathological roles of SP and MRGPRX2, particularly in the contexts of neurogenic inflammation, pain, and mast cell-mediated pseudo-allergic reactions. This technical guide provides a comprehensive overview of QWF, including its chemical properties, mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of its quantitative biological activity.

Chemical Properties

QWF is a modified tripeptide with the sequence Gln-D-Trp(Formyl)-Phe, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is a benzyl ester (OBzl).

| Property | Value | Reference |

| CAS Number | 126088-82-2 | |

| Molecular Formula | C38H43N5O8 | |

| Molecular Weight | 697.78 g/mol | |

| Sequence | {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl} | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | |

| Purity | ≥90% (HPLC) | |

| Storage | Store at -20°C |

Mechanism of Action

QWF exerts its biological effects through the competitive antagonism of two distinct receptors:

-

Substance P (NK-1) Receptor: Substance P is a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.[4] QWF acts as an antagonist at the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1] By blocking the binding of Substance P to the NK-1 receptor, QWF can inhibit downstream signaling cascades.

-

Mas-related G protein-coupled receptor X2 (MRGPRX2): MRGPRX2 is a receptor primarily expressed on mast cells and is implicated in IgE-independent mast cell degranulation in response to various stimuli, including certain drugs and neuropeptides like Substance P.[5][6] QWF has been shown to inhibit the binding of Substance P to MRGPRX2 and consequently block mast cell degranulation.[2] This makes QWF a useful tool to study pseudo-allergic reactions.

Signaling Pathways

The inhibitory action of QWF targets the signaling pathways initiated by Substance P and MRGPRX2 activation.

Substance P (NK-1 Receptor) Signaling Pathway